molecular formula C42H60N8O16 B12690682 (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide CAS No. 84332-30-9

(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide

Cat. No.: B12690682
CAS No.: 84332-30-9
M. Wt: 933.0 g/mol
InChI Key: LFVQKYGOZGKMQE-NADWBWQFSA-N
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Description

(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a pyrimidine ring, a pyrrolidine moiety, and a methoxy group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: This step involves the alkylation of the pyrimidine ring with a suitable pyrrolidine derivative, often using a strong base such as sodium hydride.

    Formation of the (Z)-But-2-enedioic Acid Moiety: This step involves the addition of maleic anhydride to the intermediate compound, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the double bond in the (Z)-but-2-enedioic acid moiety, converting it to the corresponding alkane.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed in substitution reactions, often under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, the compound’s potential therapeutic effects can be investigated. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-But-2-enedioic acid;2-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the pyrrolidine ring.

    (Z)-But-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-ethoxypyrimidine-5-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group on the pyrimidine ring.

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

84332-30-9

Molecular Formula

C42H60N8O16

Molecular Weight

933.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/2C15H24N4O2.3C4H4O4/c2*1-4-13-16-10-12(15(18-13)21-3)14(20)17-9-11-7-6-8-19(11)5-2;3*5-3(6)1-2-4(7)8/h2*10-11H,4-9H2,1-3H3,(H,17,20);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1-

InChI Key

LFVQKYGOZGKMQE-NADWBWQFSA-N

Isomeric SMILES

CCC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC.CCC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.CCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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